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Compound of Interest

Compound Name: 4-Butoxy-3-ethoxybenzoic acid

Cat. No.: B019839

This in-depth technical guide provides a comprehensive overview of the spectroscopic
characterization of 4-Butoxy-3-ethoxybenzoic acid. Designed for researchers, scientists, and
professionals in drug development, this document delves into the theoretical and practical
aspects of analyzing this compound using key spectroscopic techniques. While direct
experimental spectra for this specific molecule are not widely published, this guide synthesizes
data from closely related analogs and established spectroscopic principles to provide a robust
predictive analysis.

Introduction

4-Butoxy-3-ethoxybenzoic acid, with the molecular formula C13H1s0a4, belongs to the class of
substituted benzoic acids.[1][2] The arrangement of the butoxy and ethoxy groups on the
benzene ring significantly influences its electronic and structural properties, which in turn are
reflected in its spectroscopic signatures. Understanding these spectroscopic characteristics is
paramount for its identification, purity assessment, and elucidation of its role in various
chemical and pharmaceutical applications. This guide will explore its predicted Infrared (IR),
Nuclear Magnetic Resonance (*H NMR and 3C NMR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic
data. The following diagram illustrates the structure of 4-Butoxy-3-ethoxybenzoic acid.

Caption: Molecular structure of 4-Butoxy-3-ethoxybenzoic acid.
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Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 4-Butoxy-3-ethoxybenzoic
acid. These predictions are based on the analysis of spectroscopic data from analogous
compounds, including 4-alkoxybenzoic acids, 3- and 4-methoxybenzoic acids, and general
principles of spectroscopy.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, enabling the determination of the molecular weight and elemental
composition.

Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]* 239.1278
[M+Na]* 261.1097
[M-H]~ 237.1132

Data predicted by computational tools.[1]

Interpretation: The molecular ion peak [M]* would be expected at an m/z of approximately
238.12. The high-resolution mass spectrum would be crucial for confirming the molecular
formula C13H1s04. Common fragmentation patterns for benzoic acids involve the loss of the
carboxylic acid group (-COOH) and cleavage of the ether linkages.

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

o Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like
methanol or dichloromethane.

« Introduction: The sample is introduced into the ion source of the mass spectrometer, typically
via a direct insertion probe or after separation by gas chromatography (GC).
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« lonization: The sample molecules are bombarded with a high-energy electron beam (typically
70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: A detector records the abundance of each ion, generating a mass spectrum.

EI-MS Workflow
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Caption: Workflow for Electron lonization Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule.

Predicted IR Spectral Data

Predicted Wavenumber

Functional Group Intensity
(cm~)

O-H (Carboxylic Acid) 3300-2500 Broad, Strong

C-H (sp? Aliphatic) 2960-2850 Medium-Strong

C=0 (Carboxylic Acid) 1710-1680 Strong

C=C (Aromatic) 1600-1450 Medium

C-O (Ether & Carboxylic Acid) 1300-1000 Strong
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Interpretation: The IR spectrum will be dominated by a very broad absorption in the 3300-2500
cm~1 region, characteristic of the O-H stretching vibration of a carboxylic acid dimer formed
through hydrogen bonding. A strong, sharp peak around 1700 cm~* will correspond to the C=0
stretch of the carboxylic acid. The presence of the butoxy and ethoxy groups will be confirmed
by strong C-O stretching bands in the fingerprint region (1300-1000 cm~1) and C-H stretching
vibrations of the alkyl chains just below 3000 cm~1.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
o Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

o Data Acquisition: The IR beam is directed into the ATR crystal, where it undergoes total
internal reflection, creating an evanescent wave that penetrates a short distance into the
sample.

o Spectral Analysis: The detector measures the absorption of the evanescent wave by the
sample at different wavenumbers, generating the IR spectrum.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy provides detailed information about the chemical environment,
connectivity, and number of different types of protons in a molecule.

Predicted *H NMR Spectral Data (in CDCls, 400 MHz)
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Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (8, ppm)
-COOH ~11-12 Singlet 1H
Ar-H ~7.5-7.8 Multiplet 3H
-OCHa2- (Butoxy) ~4.1 Triplet 2H
-OCHeaz- (Ethoxy) ~4.1 Quartet 2H
-CHz- (Butoxy) ~1.8 Multiplet 2H
-CH:z- (Butoxy) ~1.5 Multiplet 2H
-CHs (Ethoxy) ~1.4 Triplet 3H
-CHs (Butoxy) ~1.0 Triplet 3H

Interpretation: The proton of the carboxylic acid will appear as a broad singlet at a very
downfield chemical shift (6 11-12 ppm). The aromatic protons will appear as a complex
multiplet in the region of & 7.5-7.8 ppm. The methylene protons of the ethoxy and butoxy
groups directly attached to the aromatic ring are expected to have similar chemical shifts
around 6 4.1 ppm. The remaining aliphatic protons of the butoxy and ethoxy chains will appear
in the upfield region (6 1.0-1.8 ppm) with characteristic splitting patterns.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the different carbon environments in a
molecule.

Predicted 3C NMR Spectral Data (in CDCIsz, 100 MHz)
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Carbon Assignment Predicted Chemical Shift (8, ppm)
-C=0 (Carboxylic Acid) ~172

Ar-C (quaternary) ~150-160

Ar-C-H ~110-130

-OCHez- (Butoxy & Ethoxy) ~65-70

-CHz- (Butoxy) ~15-35

-CHs (Ethoxy & Butoxy) ~14

Interpretation: The carbonyl carbon of the carboxylic acid will be the most downfield signal,
appearing around 0 172 ppm. The aromatic carbons will resonate in the d 110-160 ppm region,
with the carbons attached to the oxygen atoms appearing further downfield. The aliphatic
carbons of the butoxy and ethoxy groups will be found in the upfield region of the spectrum (&
14-70 ppm). Due to the symmetry of the molecule, some of the aromatic carbon signals may

overlap.
Experimental Protocol: 1H and 3C NMR Spectroscopy

o Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCls,
DMSO-de) to a concentration of approximately 5-10 mg/mL. A small amount of
tetramethylsilane (TMS) is added as an internal standard (6 0.00 ppm).

o Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR
spectrometer. The appropriate pulse sequence is applied to acquire the *H and 13C NMR
spectra.

o Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain
the frequency-domain spectrum. Phasing, baseline correction, and referencing to TMS are

performed.
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NMR Spectroscopy Workflow
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Caption: General workflow for NMR spectroscopy.

Conclusion

The synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy
provides a powerful toolkit for the comprehensive characterization of 4-Butoxy-3-
ethoxybenzoic acid. While experimental data for this specific molecule is limited, the
predictive analysis presented in this guide, grounded in the established principles of
spectroscopic interpretation and data from analogous structures, offers a reliable framework for
its identification and structural elucidation. These spectroscopic techniques, when used in
concert, provide a self-validating system for confirming the molecular structure and purity of this
and other related compounds, which is a critical aspect of research and development in the
chemical and pharmaceutical industries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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